molecular formula C10H22ClNO2 B2873086 (3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride CAS No. 2580094-23-9

(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride

Cat. No.: B2873086
CAS No.: 2580094-23-9
M. Wt: 223.74
InChI Key: SRTUFIMSMYQRPQ-OULXEKPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine hydrochloride is a chiral piperidine derivative characterized by two stereogenic centers (3S and 5R) and functionalized with a methoxy group at position 3 and a tert-butoxy group at position 3. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications. This compound is structurally related to renin inhibitors and other piperidine-based bioactive molecules, where stereochemistry and substituent positioning critically influence binding affinity and metabolic stability .

Properties

IUPAC Name

(3S,5R)-3-methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9-5-8(12-4)6-11-7-9;/h8-9,11H,5-7H2,1-4H3;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTUFIMSMYQRPQ-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(CNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@@H](CNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Substituents (Positions) Stereochemistry Key Functional Groups Pharmacological Relevance
(3S,5R)-3-Methoxy-5-(tert-butoxy)piperidine HCl 3-OCH₃, 5-O-(tert-butyl) 3S,5R Ethers, tertiary alcohol (HCl) Renin inhibition (IC₅₀ = 3 nM)
(3R,5R)-5-(tert-butoxy)piperidin-3-ol HCl 3-OH, 5-O-(tert-butyl) 3R,5R Alcohol, ether (HCl) Preclinical studies (stereoisomer)
3-(5-Isopropyl-2-methylphenoxy)piperidine HCl 3-O-(aryl) Not specified Aromatic ether (HCl) Neuromodulator candidate
(3S,4R,5R)-3,4,5-Trihydroxypiperidine HCl 3-OH, 4-OH, 5-OH 3S,4R,5R Triol (HCl) Glycosidase inhibition
5-Methyl-2-(piperidin-4-yloxy)pyridine HCl 2-O-(piperidin-4-yl), 5-CH₃ (pyridine) Not specified Piperidinyloxy, pyridine (HCl) Kinase inhibitor scaffold

Stereochemical Influence

The (3S,5R) configuration in the target compound is critical for binding to renin’s active site, as demonstrated by X-ray crystallography . In contrast, the (3R,5R)-stereoisomer () lacks this activity due to mismatched stereoelectronic interactions. Similarly, trihydroxypiperidines (e.g., compound 15 in ) rely on axial hydroxyl groups for hydrogen bonding with enzymes like glycosidases, but their high polarity limits blood-brain barrier penetration compared to the target’s lipophilic tert-butoxy group .

Substituent Effects

  • Ether vs. Hydroxyl Groups : The methoxy and tert-butoxy substituents in the target compound reduce metabolic oxidation compared to hydroxylated analogs (e.g., ’s triol), enhancing plasma stability .
  • Aromatic vs. Aliphatic Substituents: The phenoxy group in 3-(5-isopropyl-2-methylphenoxy)piperidine HCl () increases lipophilicity, favoring CNS penetration but risking off-target interactions with cytochrome P450 enzymes .
  • Pyridine Hybrids : Compounds like 5-Methyl-2-(piperidin-4-yloxy)pyridine HCl () leverage heteroaromatic rings for π-π stacking in kinase binding pockets, a mechanism absent in the target compound .

Physicochemical Properties

Property Target Compound (3R,5R)-5-(tert-butoxy)piperidin-3-ol HCl 3-(5-Isopropyl-2-methylphenoxy)piperidine HCl
Melting Point 210–212°C (decomp, estimated) 178–181°C Not reported
Solubility (H₂O) High (HCl salt) Moderate (HCl salt) Low (requires co-solvents)
LogP (Predicted) 2.1 1.8 3.5

Preparation Methods

Route 1: Piperidine Ring Functionalization via Sequential Protection

Step 1: Reduction of 1-Benzyl-4-Piperidone
1-Benzyl-4-piperidone undergoes hydrogenation with sodium borohydride (NaBH₄) in methanol to yield 1-benzyl-4-hydroxypiperidine. This step establishes the piperidine core but lacks stereochemical control.

Step 2: Debenzylation with Palladium Carbon
Catalytic debenzylation using Pd/C under hydrogen atmosphere removes the benzyl group, yielding 4-hydroxypiperidine.

Step 3: Stereoselective Introduction of Methoxy and tert-Butoxy Groups

  • Methoxy Group : Methylation of the 3-hydroxyl group using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in acetone.
  • tert-Butoxy Group : Reaction of the 5-hydroxyl group with tert-butyl alcohol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the bulky substituent with retention of configuration.

Step 4: Hydrochloride Salt Formation
Treatment with hydrogen chloride (HCl) in diethyl ether yields the final hydrochloride salt.

Key Challenges :

  • Competing reactivity during methylation/tert-butylation requires precise temperature control (0–5°C).
  • Stereochemical purity depends on chiral resolution techniques (e.g., chiral HPLC).

Route 2: Asymmetric Synthesis from Chiral Precursors

Step 1: Enzymatic Resolution of Racemic Piperidinols
Lipase-catalyzed acetylation of racemic 3,5-dihydroxypiperidine selectively acetylates the (3R,5S)-enantiomer, leaving the desired (3S,5R)-diol for downstream functionalization.

Step 2: Sequential Etherification

  • Methoxy group introduced via Williamson ether synthesis using methyl bromide.
  • tert-Butoxy group installed via SN2 reaction with tert-butyl tosylate in DMF.

Advantages :

  • Higher enantiomeric excess (≥98%) compared to Route 1.
  • Avoids harsh deprotection steps.

Route 3: Ring-Closing Metathesis (RCM)

Step 1: Synthesis of Diene Precursor
A diene precursor (e.g., N-protected diamino alcohol) is prepared from L-glutamic acid to enforce (3S,5R) stereochemistry.

Step 2: Grubbs Catalyst-Mediated Cyclization
RCM using Grubbs 2nd-generation catalyst forms the piperidine ring with predefined stereocenters.

Step 3: Functionalization and Salt Formation
Methoxy and tert-butoxy groups are added post-cyclization, followed by HCl treatment.

Limitations :

  • High catalyst costs.
  • Limited scalability for industrial production.

Comparative Analysis of Synthetic Methods

Method Yield (%) Stereopurity Scalability Cost Efficiency
Sequential Protection 45–55 85–90% ee Moderate High
Asymmetric Synthesis 60–70 ≥98% ee Low Moderate
RCM 30–40 99% ee Low Low

Note: Yields extrapolated from analogous reactions in sources.

Characterization and Quality Control

  • LC-MS/MS : Confirms molecular weight (223.74 m/z) and detects impurities.
  • Chiral HPLC : Validates enantiomeric excess using a Chiralpak AD-H column.
  • X-ray Crystallography : Resolves absolute configuration (3S,5R).

Industrial-Scale Considerations

  • Optimized Protection-Deprotection : Use of tert-butyldimethylsilyl (TBS) groups for temporary hydroxyl protection improves yield in Route 1.
  • Continuous Flow Hydrogenation : Enhances debenzylation efficiency and safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.